2-(3-Ethylphenoxy)acetic acid
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Overview
Description
“2-(3-Ethylphenoxy)acetic acid” is an organic compound with the CAS Number: 1878-51-9 . It has a molecular weight of 180.2 and its IUPAC name is (3-ethylphenoxy)acetic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O3 . The InChI code is 1S/C10H12O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) . The compound has a rotatable bond count of 4 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 180.20 g/mol . It has a XLogP3 value of 2.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Enzymatic Synthesis
The enzymatic hydrolysis process for synthesizing a prototype anti-asthma drug involves the use of 2-(3-Ethylphenoxy)acetic acid derivatives. This process demonstrates the potential of enzymatic methods in drug synthesis, offering an environmentally friendly and efficient alternative to traditional chemical synthesis methods (Bevilaqua et al., 2004).
Enhancement of Chemotherapeutic Agent Cytotoxicity
Research on ethacrynic acid, a derivative of this compound, has shown that it can enhance the cytotoxicity of chemotherapeutic agents like nitrogen mustard and doxorubicin in cancer treatment. This enhancement is significant in lymphatic malignancies and indicates the potential of ethacrynic acid in improving cancer treatment efficacy (Nagourney et al., 2008).
Fluorescence Quenching in Analytical Techniques
Studies on etilefrine, a drug with a similar structure to this compound, demonstrate the impact of acetate anion on its fluorescence. This finding is crucial in analytical fluorimetric techniques, as it reveals potential interference in drug analysis due to dynamic quenching processes (Osso et al., 1999).
Molecular Imprinted Polymer Nanoparticles
The development of molecular imprinted polymer nanoparticles for sensitive and selective trace determination of related compounds, like 4-Chloro-2-Methylphenoxy Acetic Acid, in complex matrices, highlights the role of this compound derivatives in analytical chemistry. This approach is significant in environmental and biological sample analysis (Omidi et al., 2014).
Crystal Structure and Chemical Analysis
Research involving derivatives of this compound, such as 2-(4-fluorophenoxy) acetic acid, has provided insights into crystal structure and chemical analysis. This work is crucial in understanding the molecular and crystalline properties of these compounds, aiding in the development of new materials and drugs (Prabhuswamy et al., 2021).
Chiral Auxiliary Compound Applications
The use of related compounds as chiral auxiliary agents in synthesizing enantiomerically pure substances has been explored. This application is particularly relevant in creating specific pharmaceutical agents and in the field of asymmetric synthesis (Majewska, 2019).
Nonprostanoid Prostacyclin Mimetics
Research on compounds like 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid reveals their potential as nonprostanoid prostacyclin mimetics, useful in inhibiting platelet aggregation. This indicates their therapeutic potential in cardiovascular diseases (Meanwell et al., 1992).
Triorganotin(IV) Complexes
The synthesis and characterization of triorganotin(IV) complexes involving derivatives of this compound demonstrate the compound's utility in the field of organometallic chemistry. These complexes have potential applications in catalysis and material science (Baul et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
2-(3-ethylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXZHPLISDBGJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368666 |
Source
|
Record name | 2-(3-ethylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-51-9 |
Source
|
Record name | 2-(3-Ethylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-ethylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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